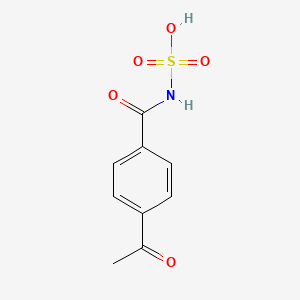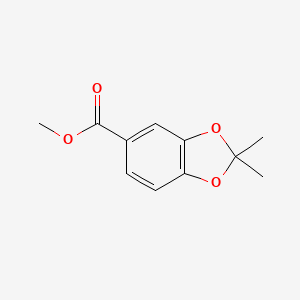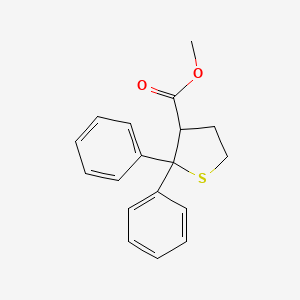![molecular formula C11H12N2O2 B14397310 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine CAS No. 88609-45-4](/img/structure/B14397310.png)
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their diverse range of biological properties and applications in various industries, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of unstabilized α,β:γ,δ-unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction is carried out under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 7,9-Dimethoxy-5H-pyrido[3,2-c]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azepine derivatives, such as:
- 5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione
- Pyrazolo[3’,4’:5,6]pyrido[3,2-b]azepine
- Benzo-1,4-diazepine derivatives
Uniqueness
7,9-Dimethoxy-5H-pyrido[3,2-c]azepine is unique due to its specific substitution pattern and the presence of methoxy groups at positions 7 and 9. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88609-45-4 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
7,9-dimethoxy-5H-pyrido[3,2-c]azepine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-6-10(15-2)13-7-8-4-3-5-12-11(8)9/h3-6H,7H2,1-2H3 |
Clave InChI |
BEOYLGZOSROJJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NCC2=C1N=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


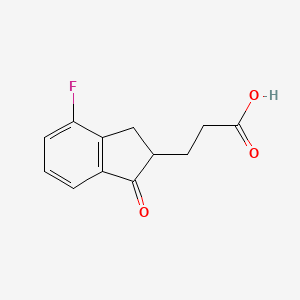
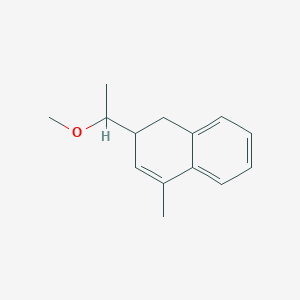

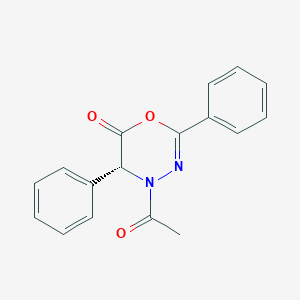


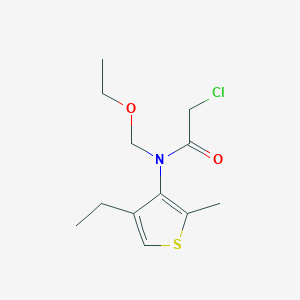

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
